Product packaging for CCG1 protein(Cat. No.:CAS No. 138391-29-4)

CCG1 protein

Cat. No.: B1179205
CAS No.: 138391-29-4
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Description

The CCG1 Protein is a recombinant human protein vital for cell cycle research. Molecular studies have established that the CCG1 gene encodes a large 210 kDa nuclear protein that is essential for the progression of the G1 phase in mammalian cells . The this compound is characterized as a nuclear DNA-binding protein, featuring sequences common in nuclear proteins, including a proline cluster and a nuclear localization signal . It contains a region with similarity to the putative DNA-binding domain of HMG1 and demonstrates specific DNA-binding activity, being eluted from DNA-cellulose columns at 0.3-0.4 M NaCl . The C-terminal region of the protein includes an acidic domain with four consensus target sequences for casein kinase II, which has been shown to phosphorylate this domain in vitro . This protein serves as a critical reagent for researchers investigating the mechanisms of cell cycle control, nuclear structure, and DNA-protein interactions. It is particularly valuable for studies aiming to understand the molecular events that govern the G1 to S phase transition. This product is supplied with a data sheet detailing its formulation and quality control specifications. This product is For Research Use Only. It is not intended for diagnostic, therapeutic, or any human use.

Properties

CAS No.

138391-29-4

Molecular Formula

C10H9FO2

Synonyms

CCG1 protein

Origin of Product

United States

Molecular Architecture and Genomic Organization of the Ccg1 Protein

Gene Encoding the CCG1 Protein (TAF1)

The this compound is encoded by the TATA-Box Binding Protein Associated Factor 1 (TAF1) gene. This gene is a member of the TAF gene family, which plays a central role in the initiation of transcription by RNA polymerase II.

The human TAF1 gene is located on the long (q) arm of the X chromosome at position Xq13.1. wikipedia.orgnih.gov Its precise genomic coordinates are from base pair 71,366,222 to 71,532,374 on the X chromosome. wikipedia.org The gene is part of a complex transcriptional unit known as the TAF1/DYT3 multiple transcript system, which also involves additional downstream exons associated with Dystonia 3 (DYT3). nih.govyeastgenome.org

FeatureDescription
Gene Name TATA-Box Binding Protein Associated Factor 1 (TAF1)
Protein Name This compound
Chromosomal Locus Xq13.1
Genomic Coordinates ChrX: 71,366,222-71,532,374

The human TAF1 gene possesses a complex exon-intron structure, with the canonical transcript comprising 38 exons. nih.gov The boundaries between these exons and introns show a close correlation with the predicted functional modules of the this compound. nih.gov

Multiple transcriptional variants of the TAF1 gene have been identified, arising from alternative splicing. These variants can differ in their exon composition, leading to the production of distinct protein isoforms. For instance, some variants may incorporate alternative exons or skip canonical ones, particularly in the 3' region of the gene. nih.gov In the human brain, several TAF1 mRNA variants have been identified that result from alternative splicing events involving exons 30 through 38. researchgate.net These variants can include or exclude certain exons, leading to potentially different protein functions. researchgate.net The existence of these variants suggests a complex layer of regulation for this compound expression and function.

Transcript VariantDescription
Canonical Transcript Comprises 38 exons and encodes the full-length this compound.
Alternative Splice Variants Result from the inclusion or exclusion of specific exons, particularly in the 3' region, leading to different protein isoforms.

Primary, Secondary, and Tertiary Structure of the this compound

The this compound is the largest subunit of the Transcription Factor II D (TFIID) complex, with a molecular mass of approximately 250 kDa. nih.gov Its intricate structure is essential for its multifaceted roles in transcription.

The primary structure of the this compound is characterized by a modular organization, containing several well-defined functional domains and motifs:

N-terminal Kinase Domain: Possesses serine/threonine kinase activity. wikipedia.orguniprot.org

TBP-Associated Factor (TAF) Domains: Mediate interactions with other TAFs within the TFIID complex.

Double Bromodomain: These domains recognize and bind to acetylated lysine (B10760008) residues on histone tails, a key event in chromatin remodeling and transcriptional activation. wikipedia.org

Histone Acetyltransferase (HAT) Domain: This domain has intrinsic acetyltransferase activity, enabling it to modify histones and other proteins. wikipedia.org

C-terminal Kinase Domain: Another kinase domain with distinct substrate specificity from the N-terminal one. wikipedia.orguniprot.org

Ubiquitin-Activating/Conjugating Activity: The protein also exhibits enzymatic activity related to the ubiquitin pathway. wikipedia.org

Downstream Core Element (DCE) Interaction Site: The TAF1 protein has been shown to interact with the DCE, a core promoter element, in a sequence-dependent manner. researchgate.net

Due to its large size and flexibility, a complete high-resolution tertiary structure of the full-length this compound remains challenging to determine experimentally. However, computational modeling and structural studies of individual domains have provided valuable insights.

Evolution and Conservation of the this compound Across Species

The this compound is highly conserved throughout eukaryotic evolution, from yeast to humans, highlighting its fundamental and indispensable role in transcription. nih.gov Orthologs of the TAF1 gene are found in a wide range of species, including mammals, birds, amphibians, and fish. nih.gov The high degree of sequence and domain organization conservation across species underscores the critical functions of this protein.

Biochemical Functions and Mechanistic Roles of the Ccg1 Protein in Transcription

Integration within the Transcription Factor IID (TFIID) Complex

TFIID is a cornerstone of the preinitiation complex (PIC), responsible for recognizing core promoter elements and nucleating the assembly of other general transcription factors and RNA polymerase II. The CCG1 protein is integral to the structure and function of this complex.

The this compound is the largest subunit of the TFIID complex, with a molecular mass of approximately 250 kDa. wikipedia.org TFIID is a multisubunit complex composed of the TATA-binding protein (TBP) and a series of TBP-associated factors (TAFs). nih.gov CCG1's substantial size reflects its numerous functional domains that are essential for the diverse activities of TFIID. wikipedia.org Genetic studies have provided strong evidence for the functional importance of TAFs in vivo. For instance, a temperature-sensitive mutation in the hamster CCG1 gene, which results in a G1 phase cell cycle arrest, underscores the critical role of this protein. nih.gov

The assembly of the TFIID complex is a highly organized process, and CCG1 plays a central role in maintaining its structural integrity. TFIID is organized into a trilobed structure, and CCG1 is a key component of this architecture. youtube.com It provides a scaffold for the assembly of other TAFs, and its depletion or mutation can lead to the dissociation of the TFIID complex. harvard.edu The stability of the TFIID complex is crucial for its ability to bind to promoter DNA and recruit other components of the transcription machinery.

ComponentFunction in TFIID Assembly & Stability
CCG1 (TAF1/TAFII250) Acts as a scaffolding protein for other TAFs, essential for the structural integrity and stability of the TFIID complex.
TATA-Binding Protein (TBP) The DNA-binding component of TFIID that recognizes the TATA box.
Other TAFs Interact with CCG1 and TBP to form the functional TFIID complex.

Contribution to Basal Transcription Initiation

Basal transcription is the fundamental level of transcription that occurs in the absence of specific activators. CCG1 is intimately involved in this process through its interactions with TBP and its role in the formation of the PIC.

The interaction between CCG1 and TBP is a critical aspect of TFIID function. While TBP is responsible for recognizing and binding to the TATA box in the core promoter, its activity is modulated by its association with TAFs, including CCG1. researchgate.net In the context of the TFIID complex, CCG1 and other TAFs are thought to alter the conformation of TBP, allowing it to bind to TATA box DNA while also enabling interactions with other factors. nih.gov Interestingly, in the absence of other TAFs, the interaction between isolated CCG1 and TBP can inhibit TBP's DNA-binding activity, suggesting a regulatory role for other TAFs within the complex. nih.gov

The formation of the PIC is a stepwise process that begins with the binding of TFIID to the core promoter. nih.gov This initial binding event, orchestrated by TFIID, serves as a platform for the recruitment of other general transcription factors such as TFIIA, TFIIB, TFIIF, TFIIE, and TFIIH, along with RNA polymerase II itself. nih.govescholarship.org CCG1, as a core component of TFIID, is essential for this nucleation step. bris.ac.uk It directly contacts core promoter sequences, including those downstream of the transcription start site, helping to properly position the entire PIC for accurate transcription initiation. escholarship.org Studies in yeast have demonstrated that all general transcription factors, including the components of TFIID, are essential for TBP binding and transcription in vivo, highlighting the cooperative nature of PIC assembly. elifesciences.orgnih.gov

StepRole of CCG1/TFIID
1. Promoter Recognition TFIID, with CCG1 as a key subunit, binds to core promoter elements.
2. PIC Nucleation The TFIID-promoter complex serves as a scaffold for the assembly of other general transcription factors and RNA polymerase II.
3. PIC Stabilization Interactions between CCG1 and other components of the PIC contribute to the stability of the complex.

Involvement in Activator-Dependent Transcription

Beyond its role in basal transcription, CCG1 is a crucial mediator of activated transcription, where gene-specific activator proteins enhance the rate of transcription. TAFs within the TFIID complex are recognized as the primary targets for many transcriptional activators.

Mutations in CCG1 can have profound effects on the expression of specific genes, particularly those involved in cell cycle regulation. For example, the temperature-sensitive ts13 mutation in hamster CCG1 compromises the ability of TFIID to mediate the activation of cyclin A transcription by ATF activator proteins. nih.gov This mutation affects both the function of upstream regulatory elements and the activity of the core promoter of the cyclin A gene. nih.gov Similarly, the transcription of D-type cyclin genes is directly affected by this CCG1 mutation, indicating a specific requirement for CCG1 in the expression of these G1-specific genes. nih.gov These findings demonstrate that the effect of a mutation in a general transcription factor like CCG1 can be highly specific to certain promoters and activators, rather than causing a global shutdown of transcription. nih.gov This specificity underscores the role of CCG1 as a coactivator that integrates regulatory signals to control gene expression.

Mediator of Gene-Specific Activator Function

Gene-specific activators are proteins that bind to enhancer regions of DNA to increase the transcription of a particular gene or set of genes. khanacademy.orgnih.gov The this compound, as a component of TFIID, is a crucial intermediary that transmits the activating signals from these gene-specific activators to the basal transcription machinery.

Activators bound to distal enhancers can interact with the TFIID complex, and CCG1 is a primary target for many of these interactions. This interaction helps to recruit and stabilize the TFIID complex at the core promoter, thereby enhancing the assembly of the PIC and increasing the rate of transcription initiation. The large size and multiple domains of the this compound provide a surface for these protein-protein interactions, allowing it to act as a bridge between sequence-specific activators and the general transcription factors.

Key Interactions of CCG1 in Mediating Activator Function:

Interacting FactorRole in TranscriptionImplication for CCG1 Function
Gene-Specific ActivatorsBind to enhancers to regulate the rate of transcription.CCG1 serves as a coactivator, physically linking activators to the basal transcription machinery.
Other TAFsSubunits of TFIID that collectively recognize core promoter elements and interact with activators.CCG1 functions as the core scaffold of TFIID, coordinating the activities of other TAFs.
TATA-Binding Protein (TBP)The subunit of TFIID that directly binds to the TATA box in TATA-containing promoters.CCG1 regulates the DNA-binding activity of TBP and is essential for TFIID function on both TATA-containing and TATA-less promoters.

Role in TATA-less Promoter Regulation

A significant portion of eukaryotic genes, estimated to be over 80% in mammals, lack a canonical TATA box in their core promoter region and are referred to as TATA-less promoters. plos.orgresearchgate.net Transcription initiation at these promoters is critically dependent on other core promoter elements, such as the Initiator element (Inr) and the Downstream Promoter Element (DPE). The TFIID complex, and specifically its CCG1 subunit, is essential for recognizing these alternative promoter elements.

In the absence of a TATA box, the TAFs within TFIID, including CCG1, play a direct role in promoter recognition. CCG1, along with other TAFs, can directly bind to specific sequences within TATA-less promoters, thereby recruiting the entire TFIID complex and initiating the assembly of the PIC. This function is critical for the expression of a vast number of genes, including many housekeeping genes and genes with multiple transcriptional start sites. plos.org Studies have shown that transcription from TATA-less promoters can be TFIID-dependent, highlighting the importance of TAFs like CCG1 in this process. nih.govresearchgate.net

Modulatory Effects on Target Gene Transcription Rates

The this compound exerts significant control over the rate of transcription of its target genes through several mechanisms. Its role extends beyond simple recruitment of the transcription machinery; it is actively involved in modulating the efficiency of transcription initiation.

One key mechanism is through its interaction with transcriptional activators and repressors. By serving as a docking platform for these regulatory proteins, CCG1 can integrate various cellular signals to fine-tune the transcriptional output of a gene. For example, the strength of the interaction between an activator and CCG1 can directly influence how efficiently RNA polymerase II is recruited to the promoter, thereby affecting the transcription rate.

Furthermore, the activity of the TFIID complex, of which CCG1 is a major regulatory component, is itself regulated throughout the cell cycle. For instance, TFIID activity is reportedly lower in the S and G2 phases and higher in the early G1 phase, suggesting a mechanism for cell cycle-dependent control of basal transcription rates. nih.gov This modulation of TFIID activity likely involves post-translational modifications of its subunits, including CCG1.

Enzymatic Activities Associated with the this compound (e.g., Histone Acetyltransferase activity)

Histone acetyltransferases are enzymes that add acetyl groups to histone proteins, a modification generally associated with a more open chromatin structure and transcriptional activation. atspace.org Several transcriptional coactivators, such as p300/CBP and GCN5, are known to have HAT activity. researchgate.net

Although early database annotations and MeSH terms associated with studies on the CCG1 gene included "Histone Acetyltransferases," nih.gov this appears to be due to its close functional relationship with chromatin modification and its presence in complexes that regulate transcription. The this compound does contain a bromodomain, which is a protein domain known to recognize and bind to acetylated lysine (B10760008) residues on histones. oup.com This suggests that CCG1's role is more in the realm of "reading" the histone code rather than "writing" it. By binding to acetylated histones, CCG1 can help to recruit and stabilize the TFIID complex on transcriptionally active chromatin, thereby facilitating gene expression.

Therefore, while CCG1 is intimately involved in processes that are influenced by histone acetylation, it is not the enzyme responsible for this modification. Its function is to interpret the acetylation state of chromatin, contributing to the recruitment of the transcriptional machinery to appropriate genomic locations.

Cellular Functions and Regulatory Pathways Mediated by the Ccg1 Protein

Regulation of Cell Cycle Progression

The cell cycle is a tightly controlled series of events that leads to cell division. Proper regulation of this process is essential for growth, development, and tissue repair. CCG1 plays a significant role in controlling the progression through specific phases of the cell cycle.

Essential Role in G1 Phase Progression

Research has established that the human CCG1 gene is essential for the progression of the G1 phase of the cell cycle nih.govnih.govasm.orgnagoya-u.ac.jp. Studies utilizing temperature-sensitive hamster cell lines, such as ts13 and tsBN462, with mutations in the CCG1/TAF1 gene, have provided key insights. At a nonpermissive temperature, these mutant cells arrest in the late G1 phase psu.edunih.gov. This temperature-sensitive arrest highlights the critical requirement of functional CCG1 protein for cells to successfully navigate through G1 and prepare for DNA replication in the S phase psu.edunih.gov.

Impact on G1/S Transition Regulatory Genes (e.g., Cyclins)

The transition from the G1 phase to the S phase is a critical checkpoint regulated by the coordinated action of various proteins, including cyclins and cyclin-dependent kinases (CDKs) wikipedia.orgebi.ac.uklibretexts.org. CCG1, as a component of TFIID, influences the transcription of genes involved in this transition. Studies using ts13 cells have shown temperature-dependent differences in the transcription rates of several cell cycle-regulatory genes, including Cyclin A, Cyclin D1, and Cyclin D3 psu.edu. Cyclin D1, in particular, is a proto-oncoprotein with an important function at the restriction point for the G1/S transition psu.edu. Alterations in the transcription of these cyclins due to CCG1 dysfunction can directly impact the cell's ability to move from G1 to S phase psu.edu. Overexpression of D-type cyclins has been shown to rescue the cell cycle arrest phenotype in tsBN462 cells, suggesting that the arrest is mediated through the retinoblastoma protein (Rb) pathway, which is regulated by cyclin-CDK complexes nih.gov.

Cell Cycle Arrest Mechanisms in this compound Dysfunction

Dysfunction of the this compound leads to cell cycle arrest, primarily in the G1 phase psu.edunih.govnagoya-u.ac.jpebi.ac.uk. This arrest is a consequence of impaired transcription of genes necessary for G1 progression and the G1/S transition psu.edu. The temperature-sensitive mutations in CCG1, as seen in ts13 and tsBN462 cells, result in a late G1 arrest at the nonpermissive temperature psu.edunih.gov. This arrest can be rescued by the overexpression of certain cell cycle regulators like D-type cyclins or E2F-1, a transcription factor whose activity is regulated by Rb nih.gov. Viral oncoproteins like SV40 large T antigen and HPV16 E7, which inactivate Rb, also rescue the cell cycle arrest in tsBN462 cells, further supporting the link between CCG1 dysfunction, Rb pathway, and G1 arrest nih.gov. The mechanism involves CCG1's critical role in the function of promoters for genes like Cyclin D1 nih.gov. Cell cycle arrest can also be mediated through pathways involving CDK inhibitors like p21, which can inactivate cyclin-CDK complexes and inhibit cell cycle progression nih.govfrontiersin.orgmdpi.com.

Role in Apoptosis Regulation

Apoptosis, or programmed cell death, is a fundamental biological process essential for development, tissue homeostasis, and the removal of damaged or infected cells bosterbio.comgenome.jp. CCG1 has been implicated in the regulation of apoptosis, suggesting a dual role in controlling both cell proliferation and cell survival.

Modulatory Effects on Cell Survival Pathways

Studies using CCG1 mutant cell lines have indicated a role for CCG1 as a repressor of apoptosis nih.gov. TsBN462 cells, which arrest in G1 at the nonpermissive temperature due to a mutation in CCG1, also undergo apoptosis nih.gov. This suggests that functional CCG1 is required for the expression of factors that regulate apoptosis nih.gov. The cell death observed in these mutant cells was not suppressed by anti-apoptotic proteins like Bcl-2 or the adenovirus E1B 19 kDa protein, but it was suppressed by the expression of wild-type CCG1 nih.gov. This finding underscores the importance of CCG1 in maintaining cell viability and preventing apoptosis under certain conditions nih.gov.

Interplay with the Phosphatidylinositide 3'-OH (PI3) Kinase/Akt Pathway

The Phosphatidylinositide 3'-OH (PI3) kinase/Akt pathway is a major signaling cascade involved in regulating various cellular processes, including cell survival, growth, and proliferation genome.jpgenome.jpcreativebiomart.net. Research has shown an interplay between CCG1 and the PI3 kinase/Akt pathway in the context of apoptosis regulation nagoya-u.ac.jpebi.ac.uknih.gov. In ts13 cells, which undergo apoptosis at the nonpermissive temperature due to the CCG1 mutation, activation of the Akt kinase alone can inhibit apoptosis nih.gov. Furthermore, viral proteins, such as the human cytomegalovirus (HCMV) major immediate-early proteins (MIEPs) and simian virus 40 (SV40) large T antigen, which are known to inhibit apoptosis, can activate Akt through the PI3 kinase pathway in ts13 cells nih.gov. This suggests that these viral proteins might bypass the need for functional CCG1 in regulating apoptosis by directly activating a downstream survival pathway nih.gov. The ability of these viral proteins to activate Akt and inhibit apoptosis is eliminated by a specific inhibitor of PI3 kinase, indicating their reliance on this pathway nih.gov. These findings highlight that the PI3 kinase/Akt pathway acts downstream of or in parallel to CCG1 in regulating cell survival, and its activation can counteract the pro-apoptotic effects observed in CCG1-deficient conditions nih.gov.

Nuclear Localization and DNA Binding Activity

The this compound is a nuclear protein. nih.govasm.orggenecards.org Its presence in the nucleus is consistent with its role as a core component of the TFIID complex, which functions in the initiation of transcription by RNA polymerase II within the nucleus. nih.govroyalsocietypublishing.orguniprot.org CCG1/TAF1 contains sequences characteristic of nuclear proteins, including a proline cluster and a nuclear translocation signal, which are important for its import into the nucleus. nih.govnih.gov

CCG1/TAF1 possesses intrinsic DNA-binding activity. royalsocietypublishing.orguniprot.orgnih.govgenecards.org It is involved in the recognition of core promoter sequences, including the initiator element (INR), which is located near the transcription start site. royalsocietypublishing.orgwikipedia.org As part of the TFIID complex, TAF1 forms a promoter DNA-binding subcomplex along with TAF2 and TAF7. royalsocietypublishing.orguniprot.orggenecards.org This DNA binding is crucial for the proper positioning of RNA polymerase II at the promoter to initiate transcription. biorxiv.org The protein contains a DNA-binding domain within its TAF7-interacting domain, which forms DNA-protein interactions via a winged-helix domain. royalsocietypublishing.orgresearchgate.net Studies have shown that CCG1/TAF1 can be eluted from a DNA-cellulose column, further demonstrating its DNA-binding capability. nih.govnih.gov

Contributions to Cellular Proliferation and Growth Control

CCG1/TAF1 is essential for the progression of the G1 phase of the cell cycle. nih.govuniprot.orgnih.govnih.govsenescence.infonagoya-u.ac.jp Its role in G1 progression highlights its critical involvement in regulating cellular proliferation and growth. nih.govuniprot.orgsenescence.info TAF1, along with other TFIID components, plays key roles in cell proliferation and growth. nih.gov Its expression, and that of other TFIID components, can be higher in proliferating cell types, such as myoblasts (muscle cell progenitors), compared to differentiated cells like myotubes. nih.gov

Research indicates that TAF1 can influence cell cycle control through various mechanisms. For instance, TAF1 has been reported to be involved in the phosphorylation of p53 at Thr-55, which can lead to the degradation of p53. biorxiv.orguniprot.org p53 is a tumor suppressor protein that plays a critical role in cell cycle arrest and apoptosis, and its degradation can promote cell proliferation. nih.govprogen.com Knockdown of TAF1 has been shown to cause antiproliferative effects in several cancer cell lines. biorxiv.org Furthermore, the bromodomains of TAF1 are essential for maintaining the proliferation of certain cell lines, such as K562 and H322 cells. biorxiv.org

Studies investigating the related protein TAF1L, which shares high amino acid identity with TAF1, also provide insights into the role of TAF proteins in proliferation. Overexpression of TAF1L has been shown to promote cell proliferation in esophageal squamous cell carcinoma, while silencing TAF1L inhibited proliferation. nih.gov This suggests a broader role for TAF1 family members in regulating cell growth. The expression of TAF1 itself is also modified by certain viral proteins, such as the HPV16 E2 protein, which can lead to increased TAF1 levels and potentially influence cellular processes like apoptosis and cell cycle regulation. frontierspartnerships.org

The regulation of cell proliferation is tightly controlled by gene regulatory networks, and transcription factors like TAF1 are key regulators of cell cycle-dependent proliferation. progen.com Dysregulation of these processes can lead to uncontrolled proliferation, a hallmark of cancer. progen.com

FeatureDetailSource
Molecular Mass Approximately 210 kDa (human CCG1) / 250 kDa (canonical human TAF1) nih.govnih.gov
Cellular Location Nucleus nih.govasm.orggenecards.org
DNA Binding Activity Yes royalsocietypublishing.orguniprot.orgnih.govgenecards.org
Recognized Element Initiator element (INR) royalsocietypublishing.orgwikipedia.org
Role in Cell Cycle Essential for G1 phase progression nih.govuniprot.orgnih.govnih.govsenescence.infonagoya-u.ac.jp
Effect of Knockdown Causes antiproliferative effects biorxiv.org
Essential Domains Bromodomains required for proliferation in certain cell lines biorxiv.org

Protein Protein Interactions and Complex Formation of the Ccg1 Protein

Core Interactions within the TFIID Complex

TAF1 serves as a central organizing hub within the multisubunit TFIID complex. Its interactions with other TBP-associated factors (TAFs) are fundamental to the structural integrity and functional versatility of TFIID.

Interactions with Other TAF Subunits

TAF1 interacts directly with several other TAF subunits, playing a key role in nucleating the assembly of the TFIID complex. uniprot.orguniprot.org It has been suggested to play a key role in TFIID assembly due to its ability to interact directly with TBP and several other TAFs. psu.edu Within TFIID, TAF1 forms a promoter DNA binding subcomplex along with TAF7 and TAF2. uniprot.orguniprot.org Structural studies have revealed specific interaction modules within TAFs that facilitate these associations. For instance, histone-fold domains (HFDs) are prevalent in many TAFs, including TAF1, TAF4, TAF5, TAF6, TAF8, TAF9, TAF10, and TAF12, and contribute to the formation of heterodimers and tetramers that are crucial for TFIID architecture. researchgate.netnih.govtandfonline.com

Interactions with Non-TFIID Factors

Beyond its interactions within TFIID, TAF1 engages with a variety of non-TFIID factors, including transcriptional regulators and other proteins, to modulate gene expression.

CCG1/TAFII250-Interacting Factor B (CIB) and Transcriptional Activation

CCG1/TAFII250-interacting factor B (CIB), also known as ABHD14B, was identified as a novel interactor of TAF1 (CCG1/TAFII250). nih.govresearchgate.netnih.goviiserpune.ac.in CIB has been shown to activate transcription. nih.govresearchgate.net The crystal structure of human CIB revealed an alpha/beta-hydrolase fold, a structure not previously observed in eukaryotic transcription factors. nih.govresearchgate.netnih.govproteopedia.org While CIB possesses a conserved catalytic triad (B1167595) characteristic of alpha/beta-hydrolases and exhibits hydrolase activity in vitro, its specific endogenous substrates and precise biological pathways remain under investigation. nih.govnih.goviiserpune.ac.in The interaction between TAF1 and CIB suggests a potential link between TFIID function and metabolic hydrolase activity in transcriptional regulation. nih.govnih.goviiserpune.ac.in

Relevant data regarding CIB's structural features include:

FeatureDescriptionResolution (Å)PDB ID
Crystal Structure of CIBAlpha/beta-hydrolase fold, catalytic triad2.21IMJ

ASF1A (Anti-Silencing Function Protein 1 Homolog A) Interaction

TAF1 interacts with ASF1A (Anti-Silencing Function Protein 1 Homolog A), a histone chaperone. uniprot.orguniprot.orguniprot.orggenecards.orgproteinatlas.org This interaction was identified through methods such as yeast two-hybrid screens. sinobiological.com ASF1A is involved in nucleosome assembly and disassembly, suggesting a role for TAF1 in coupling transcription initiation with chromatin dynamics. genecards.org The interaction between TAF1 and ASF1A highlights the interplay between the transcription machinery and factors that manage chromatin structure. uniprot.orguniprot.orguniprot.orggenecards.org

Interactions with Activator Proteins and Co-activators

TAF1 interacts directly with various activator proteins and co-activators, serving as a key mediator of activator-dependent transcription. maayanlab.cloudpsu.eduuniprot.orgbiologists.com These interactions are crucial for recruiting TFIID to specific promoters and integrating signals that enhance transcription rates. maayanlab.cloudbiologists.com Examples of such interactions include the binding of TAF1 to the androgen receptor (AR), where TAF1 can differentially enhance AR transcriptional activity through its kinase and ubiquitin-activating/conjugating domains. nih.gov TAF1 has also been shown to interact with the cell cycle regulatory protein RB1 and the activator UBF (Upstream Binding Factor), influencing the transcription of genes like cyclin A and ribosomal DNA, respectively. uniprot.orgsdbonline.orgresearchgate.net The interaction between activators and TAF1 can influence the binding of TFIID to core promoters and potentially regulate TAF1's enzymatic activities. maayanlab.cloudbiologists.com

Examples of TAF1 interactions with activators and co-activators include:

Interacting FactorRole/ContextReference(s)
Androgen Receptor (AR)Nuclear receptor, transcriptional activator nih.gov
RB1Cell cycle regulatory protein uniprot.orgsdbonline.org
UBFUpstream Binding Factor, ribosomal DNA activator researchgate.net
MDM2Proto-oncogene, p53 regulator sdbonline.org
Cyclin D1Cell cycle regulator sdbonline.orgwikipedia.org

These interactions underscore the multifaceted role of TAF1 in bridging transcriptional activators to the basal transcription machinery, thereby facilitating gene-specific regulation. maayanlab.cloudpsu.edubiologists.com

Dynamic Nature of CCG1 Protein Interaction Networks

The this compound, also known as TAF1 or TAF(II)250, functions as the largest subunit within the multiprotein complex TFIID, a pivotal component of the RNA polymerase II transcription machinery. The interactions involving CCG1 and the TFIID complex are not static but exhibit dynamic characteristics crucial for regulating gene expression. This dynamism is evident in the complex's assembly, its engagement with DNA and other transcription factors, and its conformational flexibility.

Research indicates that the TFIID complex, containing CCG1, interacts transiently with chromatin. Live-cell imaging experiments using fluorescence recovery after photobleaching (FRAP) have shown that while a fraction of TBP (TATA-box binding protein), a core component of TFIID, is transiently immobilized on chromatin, a significant majority is mobile. Similarly, TAF1 (CCG1) and TAF5 subunits of TFIID interact only briefly with chromatin, with most of these proteins residing in the mobile fraction. biologists.com This suggests a dynamic association and dissociation of the TFIID complex with promoter regions.

The dynamic behavior of TBP, and by extension the TFIID complex containing CCG1, is subject to regulation by other factors. For instance, studies in human cells have shown that TBP dynamics are differentially regulated by BTAF1 and NC2. biologists.com BTAF1, a SNF2-related protein, and the negative co-factor NC2 appear to act in concert to influence the dynamic behavior of TBP in cells. biologists.com Chromatin immunoprecipitation experiments support this, showing that BTAF1 negatively regulates TBP and NC2 binding to active promoters, suggesting a model where BTAF1 mediates the release of TBP-NC2 complexes from chromatin. biologists.com

Furthermore, the interaction of CCG1 with other proteins can induce conformational changes that influence complex formation and function. Molecular dynamics simulations investigating the interaction between the double bromodomain (DBD) of CCG1 and the histone chaperone CIA/ASF1 have revealed dynamic conformational states of DBD(CCG1). nih.govmdpi.com The DBD(CCG1) can exist in an unbound closed state, a CIA/ASF1-bound half-open state, and an open state. nih.govmdpi.com The transition between these states is associated with free energy barriers, where a high barrier exists between the closed and half-open states, facilitating stable recruitment of CIA/ASF1, while a moderate energy increase connects the half-open and open states. nih.govmdpi.com This dynamic conformational change in DBD(CCG1) upon binding to CIA/ASF1 allows for the subsequent recognition of acetylated histone H4 tails, facilitating the translocation of CIA/ASF1 from DBD(CCG1) to the histone. nih.govmdpi.com This suggests a mechanism involving conformational selection and asymmetric binding that favors the recruitment and transference of CIA/ASF1. nih.govmdpi.com

The dynamic nature of CCG1 interactions also extends to its role as a scaffold for TFIID assembly and its interactions with transcriptional activators. CCG1 is a scaffold for the assembly of other TAFs and TBP into TFIID. nih.gov Its ability to bind activators facilitates the recruitment of TFIID to specific promoters, and these interactions can affect the rate of transcription initiation. wikipedia.org The interactions between TBP and CCG1 (TAF1) can differ between the isolated proteins and within the context of the full TFIID complex, implying conformational changes in CCG1 upon complex formation that influence TBP's ability to bind DNA. nih.gov

The dynamic assembly and interactions of protein complexes, including those involving CCG1, are fundamental to cellular regulation and can change in response to various cellular cycles and environmental conditions. sid.irfrontiersin.org The dynamic nature of protein interaction networks allows for coordinated functional modules and critical proteins to respond to changing conditions. mdpi.com

Protein/Complex NameKey Dynamic Aspect(s) DescribedInteracting Partner(s) Mentioned (in dynamic context)Relevant Research Finding(s)
CCG1 (TAF1, TAFII250)Dynamic association with chromatin; Conformational changes; Scaffold for dynamic complex assemblyTBP, TAF5, BTAF1, NC2, CIA/ASF1, Transcriptional ActivatorsExhibits transient interaction with chromatin. biologists.com Conformational states change upon binding partners like CIA/ASF1. nih.govmdpi.com Involved in dynamic TFIID assembly. nih.gov
TFIIDDynamic interaction with chromatin; Dynamic assembly and compositionTBP, TAFs (including CCG1/TAF1, TAF5), BTAF1, NC2, DNAShows transient interaction with chromatin. biologists.com Its dynamic behavior is regulated by BTAF1 and NC2. biologists.com
TBPDynamic association with chromatin; Regulated mobilityTFIID, BTAF1, NC2Significant mobile fraction and transient immobilization on chromatin. biologists.com Dynamics regulated by BTAF1 and NC2. biologists.com
DBD(CCG1)Dynamic conformational states (closed, half-open, open)CIA/ASF1Exhibits three metastable conformational states influencing interaction and transference of CIA/ASF1. nih.govmdpi.com
CIA/ASF1Dynamic recruitment and transferenceDBD(CCG1), Histone H4 tailsRecruited by DBD(CCG1) and transferred to acetylated histone H4 tails via dynamic interactions and conformational changes. nih.govmdpi.com
BTAF1Regulator of TBP/TFIID dynamicsTBP, NC2Negatively regulates TBP and NC2 binding to active promoters, influencing TBP dynamics. biologists.com
NC2Regulator of TBP/TFIID dynamicsTBP, BTAF1Regulates TBP dynamics in conjunction with BTAF1. biologists.com

Post Translational Modifications and Their Functional Implications for the Ccg1 Protein

Phosphorylation

Phosphorylation is a major regulatory mechanism for the CCG1 protein, influencing its role in gene expression and cell cycle control. This process involves the addition of a phosphate (B84403) group to specific amino acid residues, primarily serine, threonine, and tyrosine, catalyzed by protein kinases.

Several phosphorylation sites have been identified on the this compound, targeted by different kinases. While early studies indicated that CCG1 could be phosphorylated in vitro by Casein Kinase II, specific sites for this kinase have not been extensively detailed in the literature. genecards.org

More recent research has pinpointed a specific phosphorylation event at Serine 1353 (S1353) of the TAF1 protein. nih.gov This site is targeted by the AMP-activated protein kinase α2 (AMPKα2). nih.govaacrjournals.org

Furthermore, CCG1 itself possesses intrinsic kinase activity and is known to autophosphorylate. wikipedia.org It also phosphorylates other proteins, a key example being the tumor suppressor protein p53 at Threonine 55 (T55). nih.govnih.govescholarship.orgresearchgate.net

Table 1: Identified Phosphorylation Sites on CCG1/TAF1 and its Substrates

Phosphorylated Protein Phosphorylation Site Kinase
TAF1/CCG1 Serine 1353 AMPKα2

The phosphorylation of CCG1 has profound effects on its function and interactions. The phosphorylation of TAF1 at Serine 1353 by AMPKα2 in response to metabolic stress impairs the interaction between TAF1 and RNA polymerase II. nih.govaacrjournals.orgresearchgate.net This disruption leads to a downregulation of histone gene expression. nih.govaacrjournals.org

The intrinsic kinase activity of CCG1, specifically its phosphorylation of p53 at Threonine 55, plays a crucial role in cell cycle regulation. This phosphorylation event promotes the degradation of p53, thereby facilitating the progression of the cell cycle from the G1 to the S phase. nih.govresearchgate.net In response to DNA damage, the phosphorylation of p53 at Thr-55 by TAF1 is reduced, contributing to the stabilization of p53. nih.gov Inhibition of this phosphorylation event has been shown to restore the nuclear localization of p53 and increase the sensitivity of cancer cells to DNA damage. pnas.org

Other Potential Post-Translational Modifications (e.g., polyphosphate modification)

While phosphorylation is a well-documented PTM of the this compound, information regarding other modifications, such as polyphosphate modification, is currently limited in the scientific literature. Polyphosphate is a polymer of inorganic phosphate that can modify proteins, but its specific action on CCG1 has not been extensively characterized.

Impact of PTMs on this compound Stability and Interactions

Post-translational modifications, particularly phosphorylation, significantly impact the stability and interaction network of the this compound.

The phosphorylation of TAF1 at Serine 1353 directly influences its interaction with RNA polymerase II, demonstrating how a PTM can modulate the assembly of the transcription machinery. aacrjournals.orgresearchgate.net A mutant form of TAF1 mimicking phosphorylation at this site (S1353D) showed a significantly decreased interaction with RNA polymerase II and also altered binding to other TFIID subunits, TAF5 and TAF6. aacrjournals.org

The phosphorylation of p53 by TAF1 at Threonine 55 has a direct impact on the stability of the p53 protein. This modification marks p53 for degradation, and a substitution of Threonine 55 with alanine (B10760859) (T55A), which cannot be phosphorylated, results in a more stable p53 protein. nih.govresearchgate.net This phosphorylation event also promotes the interaction between p53 and MDM2, an E3 ubiquitin ligase that targets p53 for degradation. pnas.org Furthermore, this phosphorylation enhances the interaction of p53 with the nuclear export protein CRM1, leading to the translocation of p53 from the nucleus to the cytoplasm where it is degraded. pnas.org

Table 2: Functional Impact of CCG1/TAF1 Phosphorylation

Phosphorylation Event Interacting Partner Effect on Interaction Consequence
TAF1 at Serine 1353 RNA Polymerase II Impaired Downregulation of histone gene expression
TAF1 at Serine 1353 TAF5, TAF6 Altered Modulation of TFIID complex dynamics
p53 at Threonine 55 (by TAF1) MDM2 Promoted p53 degradation

Genetic Mutants and Functional Phenotypes of the Ccg1 Protein

Analysis of Temperature-Sensitive Mutants (e.g., ts13 hamster cell line)

The ts13 cell line, a temperature-sensitive mutant derived from the BHK21/13 hamster cell line, has been a cornerstone in understanding the function of the CCG1 protein. These cells exhibit a normal phenotype at a permissive temperature but display a mutant phenotype at a higher, restrictive temperature due to a mutation in the CCG1 gene. The tsBN462 cell line, another temperature-sensitive mutant, belongs to the same complementation group as ts13, indicating a defect in the same gene. nih.gov

Characterization of Temperature-Sensitive Phenotypes (Transcription Defects, Cell Cycle Arrest, Apoptosis)

At the restrictive temperature, ts13 cells exhibit a distinct set of phenotypes that underscore the critical functions of the this compound.

Transcription Defects: A primary consequence of CCG1 inactivation in ts13 cells is a significant disruption of gene transcription. Specifically, these cells display a promoter-selective transcriptional defect. While basal transcription remains largely unaffected, the activation of transcription by site-specific regulators is temperature-sensitive. This suggests that CCG1 is essential for the proper functioning of the transcriptional machinery, particularly in the context of activated or enhanced gene expression.

Cell Cycle Arrest: A hallmark of the ts13 mutant phenotype is a reversible arrest in the G1 phase of the cell cycle at the restrictive temperature. This G1 arrest highlights the necessity of functional CCG1 for progression through this critical checkpoint. The inability to transcribe key genes required for the G1 to S phase transition is a likely cause of this cell cycle blockade.

Apoptosis: While direct studies on apoptosis specifically in the ts13 cell line at restrictive temperatures are not extensively detailed in the provided search results, it is a plausible outcome of prolonged cell cycle arrest and significant transcriptional disruption. Extreme temperatures, both high and low, have been shown to induce apoptosis in various cell lines. For instance, temperatures of 60°C and -80°C significantly increase the rate of apoptosis in hepatocellular carcinoma cells. Given the severe cellular dysfunction in ts13 cells at the restrictive temperature, an apoptotic response would be a logical consequence of these stresses.

Table 1: Phenotypes of ts13 Hamster Cell Line at Restrictive Temperature

Phenotype Description
Transcription Defect Promoter-selective impairment of activated gene transcription.
Cell Cycle Arrest Reversible blockage in the G1 phase of the cell cycle.
Apoptosis Presumed increase in programmed cell death due to cellular stress.

Complementation Studies with Wild-Type CCG1 Gene

A crucial step in confirming that the temperature-sensitive phenotype of ts13 cells is due to a defect in the CCG1 gene involved complementation studies. Researchers introduced the wild-type human CCG1 gene into ts13 cells. The successful rescue of the temperature-sensitive phenotype, allowing the cells to grow and divide normally at the restrictive temperature, provided definitive evidence that a functional this compound is what is lacking in these mutant cells. nih.gov These studies were pivotal in the initial cloning and characterization of the human CCG1 gene. nih.gov

Gene Silencing and Knockdown Studies

In addition to studying naturally occurring mutations, researchers have employed targeted gene silencing and knockdown techniques to investigate the function of the this compound. These methods, such as RNA interference (RNAi), allow for the specific reduction of CCG1 expression, providing a controlled system to observe the consequences.

RNAi utilizes small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) that are complementary to the CCG1 mRNA. When introduced into cells, these small RNAs guide a protein complex to the target mRNA, leading to its degradation and thereby preventing the synthesis of the this compound. This results in a "knockdown" of the protein's levels.

While specific, detailed studies focusing solely on the knockdown of CCG1 were not prevalent in the provided search results, the principles of these techniques are well-established. Based on the known functions of CCG1, it is anticipated that its silencing would lead to phenotypes similar to those observed in the ts13 mutants, including defects in transcription and cell cycle progression.

Implications of this compound Dysfunction in Cellular Homeostasis

The dysfunction of the this compound has profound implications for the maintenance of cellular homeostasis, particularly in the context of protein quality control within the endoplasmic reticulum (ER). CCG1 has been identified as a key player in ER-phagy, a selective form of autophagy that targets portions of the ER for degradation.

Under conditions of ER stress, which can be caused by an accumulation of unfolded or misfolded proteins, the expression of CCG1 is induced. The this compound then acts as a receptor on the ER membrane, facilitating the engulfment of ER fragments by autophagosomes, which then fuse with lysosomes for degradation. This process is crucial for clearing damaged ER and aggregated proteins, thereby restoring ER homeostasis and promoting cell survival.

Physiological and Pathophysiological Relevance of the Ccg1 Protein

Role in Developmental Processes

The CCG1 protein is indispensable for early embryonic development. As a key component of the TFIID complex, it is involved in the initiation of transcription for a vast number of genes that orchestrate the complex processes of embryogenesis. Studies have shown that the TAF1 gene, which encodes the this compound, is essential for embryonic development, and its complete knockout is lethal in animal models. researchgate.net

During organogenesis, the formation of tissues and organs is driven by precisely regulated patterns of gene expression. The TFIID complex, with CCG1 as a core scaffold protein, is responsible for recognizing core promoter elements of genes and recruiting RNA polymerase II to initiate transcription. nih.gov This function is critical for the activation of developmental gene programs that specify cell fates and guide morphogenesis. For instance, the proper development of the heart is a complex process involving the coordinated expression of numerous genes. Matricellular protein CCN1 has been shown to be essential for cardiac development, and its deficiency can lead to severe atrioventricular septal defects. nih.gov While direct studies on CCG1's role in heart development are limited, its fundamental role in transcription suggests its involvement in regulating the expression of such critical developmental genes. Similarly, the development of other organs, such as the kidneys and lungs, relies on intricate transcriptional networks that are likely dependent on the function of the TFIID complex and, by extension, CCG1. nih.govnih.gov

Involvement in Cellular Differentiation

Cellular differentiation is the process by which a less specialized cell becomes a more specialized cell type. This process is driven by changes in gene expression, leading to the production of cell-type-specific proteins. As a central component of the transcription machinery, CCG1 is fundamentally involved in mediating these changes.

While direct studies on CCG1's role in specific differentiation pathways are emerging, research on related proteins and the broader TFIID complex highlights its importance. For example, the cellular repressor of E1A-stimulated genes 1 (CREG1), a protein with structural similarities to CCG1, has been shown to play a role in hematopoiesis, the process of blood cell formation. CREG1 promotes the differentiation of megakaryocytes, the precursors to platelets. frontiersin.org Furthermore, TAFs, including CCG1, are known to be key regulators of cellular differentiation. For instance, the TAF4 subunit of TFIID is essential for the proper differentiation of embryonic stem cells, particularly into neuronal lineages. nih.gov

The this compound itself possesses histone acetyltransferase (HAT) activity, which allows it to modify chromatin structure. This enzymatic activity can help to open up condensed chromatin, making genes more accessible for transcription. This is a critical step in activating the new gene expression programs required for a cell to differentiate. nih.gov

Contribution to Transcriptional Dysregulation in Pathological States

Given its central role in transcription, it is not surprising that perturbations in CCG1 function can lead to the dysregulation of gene expression, contributing to various diseases.

Perturbations in Epidermal Growth Factor Receptor (EGFR) Gene Transcription

The Epidermal Growth Factor Receptor (EGFR) is a key protein involved in cell growth and proliferation, and its overexpression is a hallmark of many cancers. Research has directly implicated CCG1 in the regulation of EGFR gene transcription. Studies using a hamster cell line with a temperature-sensitive mutation in the CCG1 gene demonstrated that functional CCG1 is required for the transcription of the EGFR gene. uq.edu.au At the nonpermissive temperature, where the this compound is inactive, the expression of EGFR is significantly reduced. This suggests that CCG1, as part of the TFIID complex, plays a direct role in activating the transcription of the EGFR gene, likely by interacting with specific enhancer elements in the gene's promoter region. uq.edu.au

Connections to Cellular Proliferation Control and Oncogenesis

CCG1 is essential for the progression of the cell cycle, particularly the transition from the G1 to the S phase. nih.govnih.gov Its role in regulating the transcription of cell cycle-dependent genes, such as D-type cyclins, is critical for normal cell proliferation. researcher.life Dysregulation of CCG1 function can therefore lead to uncontrolled cell growth, a hallmark of cancer.

The connection between CCG1 and oncogenesis is further strengthened by its interactions with key tumor suppressor proteins and oncoproteins. As a subunit of TFIID, CCG1 is involved in the transcriptional regulation of a wide range of genes, including those that control cell growth and apoptosis. Its role in the transcriptional activation of growth-promoting genes like EGFR highlights its potential contribution to cancer development.

Mechanistic Links to Neurodevelopmental Processes and Cognitive Function

The proper development and function of the central nervous system rely on the precise temporal and spatial regulation of gene expression. While direct mechanistic studies on the role of CCG1 in neurodevelopment and cognitive function are limited, its fundamental role in transcription, and evidence from related proteins, strongly suggest its importance in these processes.

The TFIID complex, of which CCG1 is a major component, is crucial for the transcription of genes that govern neuronal differentiation, migration, and synaptogenesis. nih.govnih.gov Mutations in other subunits of the TFIID complex, such as TAF1 and TAF4, have been linked to neurodevelopmental disorders and intellectual disability in humans. researchgate.netnih.gov These findings underscore the critical role of the entire TFIID complex in brain development. Given that CCG1 is the largest subunit and acts as a scaffold for the assembly of other TAFs, it is highly probable that its proper function is essential for normal neurodevelopment. nih.gov

Furthermore, synaptic plasticity, the cellular basis of learning and memory, is dependent on activity-dependent changes in gene expression. nih.govnih.govkrigolsonteaching.com The transcriptional machinery, including the TFIID complex, is central to these processes. While a direct link between CCG1 and synaptic plasticity has not been extensively documented, its role in mediating transcriptional activation suggests that it is likely involved in the long-term changes in synaptic strength that underlie cognitive functions. The study of rare genetic mutations has increasingly linked disruptions in fundamental cellular processes, such as transcription, to intellectual disability and other neurodevelopmental disorders. cibic.com.argwu.edueurekalert.orgnih.gov Future research is needed to elucidate the specific mechanistic contributions of CCG1 to these complex neurological processes.

Advanced Methodologies for Studying the Ccg1 Protein

Molecular Biology Techniques

Molecular biology approaches have been fundamental to isolating, characterizing, and manipulating the gene encoding the CCG1 protein, providing insights into its essential role in cell cycle progression.

The cloning of the human CCG1 gene was a pivotal step in understanding its function. Initial studies led to the cloning of a truncated complementary DNA (cDNA), but subsequent work successfully isolated the full-length 6.0 kb CCG1 cDNA. This full-length cDNA was shown to encode a large protein with a molecular mass of approximately 210 kDa. upenn.edunih.gov

Expression of the cloned CCG1 cDNA has been demonstrated in various cell lines, including human, monkey, and hamster cells. upenn.edunih.gov A key experimental system for studying CCG1 function involves its expression in the temperature-sensitive hamster cell line, tsBN462. These cells have a defect in the CCG1 gene and arrest in the G1 phase of the cell cycle at a non-permissive temperature. A crucial finding was that the introduction and expression of the human CCG1 gene can complement this temperature-sensitive mutation, allowing the cells to progress through the G1 phase. upenn.edunih.gov This complementation assay has been a cornerstone for functional studies of the this compound.

FeatureDescriptionReference
Full-Length cDNA Size 6.0 kb upenn.edunih.gov
Encoded Protein Size 210 kDa upenn.edunih.gov
Expression Systems Human, monkey, and hamster cell lines upenn.edunih.gov
Functional Assay Complementation of the G1 arrest in tsBN462 cells upenn.edunih.gov

Analysis of different forms of the this compound, including naturally occurring truncated versions and engineered mutants, has been crucial for dissecting the functions of its various domains. One of the key findings from such analyses pertains to the C-terminal region of the protein. This region is characterized by an acidic domain that contains consensus sequences for phosphorylation by casein kinase II. upenn.edunih.gov

Interestingly, functional analysis through DNA-mediated gene transfer experiments revealed that this C-terminal acidic domain is not essential for the protein's ability to complement the temperature-sensitive G1 arrest in tsBN462 cells. upenn.edunih.gov This suggests that other domains of the this compound are responsible for this fundamental cell cycle function. Further analysis of the CCG1 sequence has identified other important motifs, including a proline cluster, a nuclear translocation signal, and a sequence with similarity to the DNA-binding domain of HMG1, all of which are subjects for further functional investigation through mutagenesis. upenn.edunih.gov

Domain/RegionFunctional CharacteristicEssential for tsBN462 Complementation?Reference
C-terminal Acidic Domain Contains casein kinase II phosphorylation sitesNo upenn.edunih.gov
Putative DNA-binding Domain Similar to that of HMG1Not explicitly stated upenn.edunih.gov
Nuclear Translocation Signal Present in the amino acid sequenceYes (implied by nuclear localization) upenn.edunih.gov

Biochemical and Structural Approaches

Biochemical and structural studies have provided insights into the physical properties of the this compound, including its ability to bind DNA and its post-translational modifications.

Biochemical assays have demonstrated that the this compound possesses DNA-binding activity. upenn.edu This was shown by its ability to be eluted from isolated nuclei and from a DNA-cellulose column with a salt concentration of 0.3 to 0.4 M NaCl. upenn.edu This affinity for DNA is consistent with its role as a subunit of the TFIID transcription factor complex.

Furthermore, the C-terminal acidic domain of CCG1 has been shown to be a substrate for in vitro phosphorylation by casein kinase II. upenn.edunih.gov This post-translational modification may play a role in regulating CCG1 function, although, as mentioned, it is not essential for overcoming the G1 arrest in tsBN462 cells.

Despite these biochemical characterizations, detailed structural information on the full-length this compound remains elusive. To date, there are no publicly available high-resolution three-dimensional structures of the entire this compound determined by methods such as X-ray crystallography or cryo-electron microscopy. The large size and likely flexibility of the protein present significant challenges to structural determination.

ApproachFindingReference
DNA Affinity Chromatography CCG1 binds to DNA-cellulose and elutes at 0.3-0.4 M NaCl upenn.edu
In Vitro Kinase Assay The C-terminal domain is phosphorylated by casein kinase II upenn.edunih.gov
Structural Biology No high-resolution structure of the full-length protein is availableN/A

Protein Purification and Reconstitution

The in-depth biochemical and structural analysis of CCG1, also known as TAF1, begins with the production and purification of the protein. Recombinant protein expression systems are pivotal for generating sufficient quantities of CCG1 for these studies. A variety of systems are available, each with distinct advantages concerning protein folding, post-translational modifications, and yield. abcam.com

Commonly Employed Expression Systems for Recombinant CCG1 Production:

Expression SystemKey FeaturesConsiderations for CCG1
Bacterial (e.g., E. coli) Rapid growth, high yield, cost-effective.May lack the necessary machinery for complex post-translational modifications found in eukaryotes. genscript.com
Yeast (e.g., S. cerevisiae) Eukaryotic system, capable of some post-translational modifications.Folding and modification patterns may differ from mammalian cells.
Insect (e.g., Baculovirus system) High level of protein expression, suitable for large proteins, performs many post-translational modifications. merckmillipore.comA common choice for expressing large, complex eukaryotic proteins like CCG1.
Mammalian (e.g., HEK293, CHO cells) Provides the most authentic environment for human protein folding and post-translational modifications. genscript.comOften results in lower yields compared to other systems.

Once expressed, recombinant CCG1 is purified using affinity chromatography. This technique exploits a specific interaction between the protein and a ligand bound to a chromatography matrix. For instance, a recombinant human TAFII250 (CCG1) has been successfully expressed and purified, enabling studies of its direct interaction with the TATA-binding protein (TBP). nih.gov The purification process is critical for obtaining a homogenous sample of CCG1, which is a prerequisite for subsequent functional and structural analyses.

Co-Immunoprecipitation and Pull-Down Assays for Interaction Mapping

To understand the function of CCG1 within the cellular machinery, it is crucial to identify its interacting partners. Co-immunoprecipitation (Co-IP) and pull-down assays are fundamental techniques for mapping these protein-protein interactions. nih.gov

In a Co-IP experiment, an antibody targeting CCG1 is used to isolate it from a cell lysate. Any proteins that are bound to CCG1 in the native cellular environment will be co-precipitated. These associated proteins can then be identified by techniques such as Western blotting or mass spectrometry.

Pull-down assays are an in vitro method to confirm direct protein-protein interactions. thermofisher.comcreativebiomart.net In this technique, a purified, tagged version of CCG1 (the "bait") is immobilized on beads. A cell lysate or a solution containing a putative interacting protein (the "prey") is then passed over these beads. creative-proteomics.com If the prey protein interacts with CCG1, it will be captured and can be subsequently detected. This method has been instrumental in confirming the direct binding of recombinant hTAFII250 (CCG1) to TBP. nih.gov

Table Illustrating the Principles of Co-IP and Pull-Down Assays:

TechniquePrincipleApplication for CCG1
Co-Immunoprecipitation (Co-IP) In vivo identification of interaction partners using a specific antibody to pull down the target protein and its bound partners from a cell lysate.Identifying proteins that associate with CCG1 within the TFIID complex and other cellular pathways.
Pull-Down Assay In vitro confirmation of a direct physical interaction between a purified "bait" protein (e.g., tagged CCG1) and a "prey" protein. youtube.comConfirming direct interactions between CCG1 and other TAFs, TBP, or regulatory proteins.

Mass Spectrometry-Based Proteomics (e.g., Affinity-Purification Mass Spectrometry for Interaction Networks, PTMs)

Mass spectrometry (MS) has become an indispensable tool in proteomics for the comprehensive analysis of protein complexes and their post-translational modifications (PTMs). nih.gov

Affinity-Purification Mass Spectrometry (AP-MS) is a powerful approach to delineate the composition of protein complexes. nih.gov This method involves tagging a protein of interest, such as CCG1, and expressing it in cells. The tagged protein and its associated partners are then purified from cell lysates using affinity chromatography. The entire purified complex is subsequently analyzed by mass spectrometry to identify all the constituent proteins. nih.gov Tandem affinity purification (TAP), a two-step purification process, is often employed to minimize the co-purification of non-specific binding partners and enhance the identification of true interactors. tmc.edu This technique has been pivotal in dissecting the intricate network of interactions within the TFIID complex. ijs.si

Mass spectrometry is also the primary method for identifying and mapping Post-Translational Modifications (PTMs) on proteins. sigmaaldrich.com PTMs, such as phosphorylation, acetylation, and ubiquitination, play a critical role in regulating protein function. nih.gov By analyzing the mass shifts of peptides derived from CCG1, researchers can pinpoint the exact location and type of modification. nih.gov This information provides crucial insights into how the activity of CCG1 is regulated in response to various cellular signals.

Key PTMs and Their Potential Roles in CCG1 Function:

Post-Translational ModificationPotential Functional Consequence
PhosphorylationRegulation of enzymatic activity, protein-protein interactions, and subcellular localization. sigmaaldrich.com
AcetylationAlteration of protein stability and interaction with other proteins.
UbiquitinationTargeting for proteasomal degradation or involvement in non-proteolytic signaling pathways.
GlycosylationAffecting protein folding, stability, and cell-surface interactions. sigmaaldrich.com

X-ray Crystallography and Cryo-Electron Microscopy for Structure Determination

Determining the three-dimensional structure of CCG1 and its complexes is essential for understanding its mechanism of action at an atomic level. X-ray crystallography and cryo-electron microscopy (cryo-EM) are the two leading techniques for high-resolution structure determination of macromolecules.

X-ray crystallography requires the production of well-ordered protein crystals. These crystals are then exposed to X-rays, and the resulting diffraction pattern is used to calculate an electron density map, from which an atomic model of the protein can be built. criver.com This technique has been successfully applied to determine the crystal structure of the human TAF1 (CCG1) central core domain in complex with TAF7. nih.gov This structure revealed an unexpected winged helix domain in TAF1 with intrinsic DNA-binding activity, providing critical insights into its promoter-binding function. nih.gov Additionally, the structure of a yeast TAF1-TAF7 heterodimer has also been elucidated, highlighting a large hydrophobic interface and extensive co-folding of the subunits. nih.gov

Comparison of Structural Biology Techniques for CCG1 Analysis:

TechniquePrincipleApplication to CCG1/TFIID
X-ray Crystallography Diffraction of X-rays by a protein crystal to determine atomic-level structure.High-resolution structure of the TAF1-TAF7 subcomplex. nih.gov
Cryo-Electron Microscopy (Cryo-EM) Electron microscopy of flash-frozen protein samples to determine the structure of large, dynamic complexes. nih.govOverall architecture and conformational states of the entire human TFIID complex. nih.govescholarship.org

Transcriptional Analysis Methods

To directly assess the functional role of CCG1 in transcription, a variety of in vitro and cell-based assays are employed. These methods allow for the quantitative measurement of transcriptional activity and the dissection of the mechanisms by which CCG1 influences gene expression.

In Vitro Transcription Assays

In vitro transcription assays are cell-free systems that reconstitute the basic transcriptional machinery in a test tube. youtube.com These assays typically include a DNA template containing a promoter and a gene, purified transcription factors, and RNA polymerase. The amount of RNA transcribed from the template is then measured, often by incorporating radiolabeled nucleotides.

These assays have been crucial in demonstrating the functional requirement of the TFIID complex, of which CCG1 is a major component, for transcription. For instance, studies have shown that recombinant human TFIID is required for the in vitro transcription of the human U6 snRNA gene by RNA polymerase III, indicating a role for TFIID beyond RNA polymerase II transcription. nih.govnih.gov By systematically adding or depleting CCG1 or the entire TFIID complex from these reconstituted systems, researchers can directly probe its impact on transcriptional initiation and regulation.

Reporter Gene Assays

Reporter gene assays are a widely used cell-based method to study the activity of promoters and the effect of transcription factors on gene expression. springernature.comyoutube.com In these assays, the regulatory DNA sequence of interest is cloned upstream of a "reporter gene" that encodes an easily detectable protein, such as luciferase or green fluorescent protein (GFP). youtube.com This reporter construct is then introduced into cells.

The level of expression of the reporter protein, which can be quantified by measuring its enzymatic activity (e.g., luminescence for luciferase) or fluorescence, serves as a proxy for the transcriptional activity of the promoter. promega.comyoutube.com To study the function of CCG1, its expression can be manipulated in the host cells (e.g., through overexpression or knockdown), and the resulting changes in the reporter gene expression can be measured. These assays are invaluable for identifying genes regulated by CCG1 and for dissecting the signaling pathways that modulate its transcriptional activity.

Common Reporter Genes Used in Transcriptional Studies:

Reporter GeneDetection MethodAdvantages
LuciferaseLuminescenceHigh sensitivity, wide dynamic range.
Green Fluorescent Protein (GFP)FluorescenceAllows for visualization in living cells.
β-galactosidaseColorimetric assayCost-effective and straightforward. youtube.com
Chloramphenicol Acetyltransferase (CAT)Enzymatic assayA traditional reporter, though less sensitive than luciferase.

Nuclear Run-on Assays

Nuclear run-on assays and their modern derivatives are powerful techniques used to measure the rate of transcription initiation and elongation of specific genes. oup.comanr.fr These methods provide a snapshot of the transcriptional activity at a given moment by allowing RNA polymerases that are already engaged in transcription to extend the nascent RNA chain in the presence of labeled nucleotides. oup.comnih.gov This technique is particularly valuable because it measures the frequency of transcription initiation, largely independent of RNA stability. oup.comanr.fr

While traditional nuclear run-on assays have been informative, contemporary adaptations such as nascent-seq and Precision Run-on sequencing (PRO-Seq) offer genome-wide resolution. nih.govpnas.org Studies employing these advanced methods have been crucial in understanding the global impact of CCG1/TAF1 on transcription. For instance, genome-wide analysis of nascent RNA through nascent-seq following the depletion of TAF1 has revealed that the absence of this protein affects the transcription of hundreds of genes. nih.govbiorxiv.org

Research findings from nascent-seq experiments in Drosophila S2 cells have demonstrated that TAF1 depletion leads to a significant increase in the nascent RNA levels of hundreds of genes, many of which contain a TATA box in their promoters. nih.gov Conversely, a smaller number of genes show decreased nascent RNA levels upon TAF1 depletion. nih.gov These findings suggest that TAF1, as part of the TFIID complex, can act as a governor of transcription, setting an upper limit for the transcriptional output of certain genes. nih.gov Furthermore, TAF1 depletion has been shown to cause a delay in the shutdown of transcription after the removal of an inducing signal, indicating a role for TAF1 in the timely termination of gene expression. nih.gov

Table 1: Impact of TAF1 Depletion on Nascent RNA Levels
Effect of TAF1 DepletionNumber of Affected GenesAssociated Promoter Feature
Increased Nascent RNA369Enrichment for TATA box-like motifs
Decreased Nascent RNA115-

Chromatin Immunoprecipitation (ChIP) and Sequencing (ChIP-seq)

Chromatin Immunoprecipitation (ChIP) followed by high-throughput sequencing (ChIP-seq) is a cornerstone technique for identifying the genome-wide binding sites of DNA-associated proteins. researchgate.netnih.gov This method involves cross-linking proteins to DNA in living cells, fragmenting the chromatin, and then using a specific antibody to immunoprecipitate the protein of interest—in this case, CCG1/TAF1. The associated DNA fragments are then purified and sequenced, allowing for the precise mapping of the protein's binding sites across the entire genome.

ChIP-seq studies have been pivotal in understanding how CCG1/TAF1 and the TFIID complex are recruited to promoters. As the largest subunit of TFIID, TAF1 plays a crucial role in promoter recognition and the assembly of the preinitiation complex. medlineplus.govresearchgate.net ChIP-seq analyses have revealed that TAF1 binding is not limited to a single location at the promoter but can have an extended footprint, particularly on genes that are highly dependent on TFIID. nih.gov These studies support a model where TAFs mediate extended promoter recognition beyond the TATA box.

Furthermore, ChIP-seq has been used to investigate the dynamic changes in TAF1 binding in response to cellular signals or the depletion of other transcription factors. For example, the depletion of RNA Polymerase II (Rpb1) or the bromodomain-containing protein Bdf1 can lead to alterations in TAF1 binding patterns at different classes of promoters. nih.gov Such findings underscore the intricate interplay between TAF1 and other components of the transcriptional machinery in regulating gene expression.

Computational Biology and Bioinformatics

Computational biology and bioinformatics provide essential tools for analyzing the vast datasets generated by high-throughput experimental techniques and for making predictions about protein function and interactions.

Protein Interaction Network Analysis

Protein-protein interaction (PPI) networks are mathematical representations of the physical and functional interactions between proteins within a cell. researchgate.netnih.gov Analyzing these networks can provide insights into the function of individual proteins and the organization of cellular processes. For CCG1/TAF1, which functions as part of the large TFIID complex, understanding its interaction network is crucial to comprehending its role in transcription. nih.govoup.com

Systematic two-hybrid analyses have been performed to map the intricate network of interactions between the subunits of the TFIID complex. nih.govstring-db.org In yeast, for example, the TAF1 homolog has been shown to interact with several other TAFs, including TAF4, TAF5, TAF6, TAF7, and TAF9, as well as showing proximity to the TATA-binding protein (TBP). nih.gov These interactions are fundamental to the structural integrity and function of the TFIID complex. nih.gov

Publicly available databases such as STRING provide curated and predicted interaction networks for a multitude of proteins, including human TAF1. wikipedia.org These networks are built upon evidence from experimental studies, computational predictions, and text mining of scientific literature. The analysis of the TAF1 interaction network reveals a dense web of connections not only with other TFIID subunits but also with other proteins involved in transcription, cell cycle regulation, and DNA repair. wikipedia.orgnih.gov

Table 2: Experimentally Determined Interactors of CCG1/TAF1
Interacting ProteinFunction/ComplexSource of Evidence
TBPTFIID complexTwo-hybrid, Co-immunoprecipitation
TAF7TFIID complexTwo-hybrid, Structural studies nih.gov
CCND1 (Cyclin D1)Cell cycle regulationCo-immunoprecipitation
RB1 (Retinoblastoma protein)Tumor suppressor, Cell cycle controlCo-immunoprecipitation
UBTFRNA Polymerase I transcriptionCo-immunoprecipitation
CSNK2A1 (Casein Kinase 2)Signal transductionCo-immunoprecipitation
GTF2F1 (TFIIF)General transcription factorCo-immunoprecipitation nih.gov

Predictive Modeling of this compound Function

Predictive modeling in bioinformatics utilizes computational algorithms to forecast various aspects of a protein's biology based on its sequence, structure, and other available data. For CCG1/TAF1, predictive modeling can be applied to understand the functional consequences of mutations, identify novel functional domains, and model its role in transcriptional regulation.

One application of predictive modeling is the interpretation of the pathogenicity of genetic variants. Missense variants in the TAF1 gene have been associated with X-linked intellectual disability. Computational algorithms and molecular modeling can be used to predict how these amino acid changes might affect TAF1's structure, stability, and interactions with other proteins, thereby providing insights into the molecular basis of the disease. For instance, modeling can predict whether a variant might disrupt a key protein-protein interface or compromise an enzymatic domain.

Furthermore, predictive models can be used to delineate the function of different domains within the large TAF1 protein. medlineplus.gov TAF1 possesses multiple domains, including a kinase domain, a histone acetyltransferase (HAT) domain, and two bromodomains. medlineplus.gov Computational models can help to predict the substrates of these enzymatic domains and how their activities are regulated. For example, models can be built to understand how TAF1's interaction with the initiator element (Inr) of promoters is crucial for the recruitment of TFIID to TATA-less promoters, a function that can be compromised by specific mutations. nih.gov By integrating various data types, predictive modeling serves as a powerful hypothesis-generating tool for guiding experimental investigations into the complex functions of the CCG1/TAF1 protein.

Orthologs and Homologs of the Ccg1 Protein and Their Distinct Roles

CCG1 Protein in Neurospora crassa (Clock-Controlled Gene 1)

In Neurospora crassa, the protein referred to in the context of "Clock-Controlled Gene 1" is encoded by the ccg-1 gene, also known as grg-1 (glucose-repressible gene). uniprot.org This protein is characterized by its regulation in response to environmental cues and its involvement in key developmental and stress response pathways.

The ccg-1 gene in Neurospora crassa is a well-established clock-controlled gene, exhibiting rhythmic expression patterns influenced by the endogenous circadian clock. nih.govasm.org Its expression is also highly regulated by light, indicating a connection between environmental light perception and the circadian system's control over gene expression. nih.gov Studies have shown that ccg-1 is a morning-specific gene, and the robustness of its rhythmic expression is dependent on the activity of the MAK-1 mitogen-activated protein kinase (MAPK) pathway. asm.org Furthermore, the clock's regulation of ccg-1 expression appears to follow a pathway distinct from the environmental induction of this gene, as ccg-1 expression remains rhythmic even in mutants affecting other regulatory proteins like ACON-2, which are involved in developmental induction. asm.org

The Neurospora crassa this compound (encoded by ccg-1) is implicated in the conidial developmental pathway. nih.gov Conidiation is the process of asexual spore formation, which in N. crassa is under circadian control. nih.gov While a null mutation in ccg-1 does not result in a readily detectable growth phenotype under standard laboratory conditions, its rhythmic expression and regulation by light and the circadian clock suggest a role in coordinating developmental processes with environmental cycles. nih.gov

Beyond development, ccg-1 is also involved in stress response pathways, particularly those mediated by the OS-2 MAPK. oup.com The OS-2 pathway is crucial for osmoadaptation in N. crassa. oup.comnih.gov Research has demonstrated that ccg-1, along with other clock-controlled genes like bli-3 and con-10, is induced by osmotic stress in an OS-2-dependent manner. oup.com This indicates that OS-2 participates in regulating the expression of certain circadian clock output genes. oup.com The transcription factor ATF-1, which is regulated by the OS-2 pathway, has been shown to bind to a CRE (cAMP response element) in the promoter region of ccg-1, suggesting a mechanism by which OS-2 can influence ccg-1 expression during stress responses and conidiation. newprairiepress.org

Data regarding the regulation of ccg-1 in N. crassa can be summarized as follows:

Regulatory FactorEffect on ccg-1 ExpressionPathway Involvement
Circadian ClockRhythmic expressionCircadian output pathway
LightHigh regulationInvolved in developmental pathway
MAK-1 MAPKRequired for robust rhythmsCircadian output pathway
Osmotic StressInductionOS-2 MAPK pathway
OS-2 MAPKParticipates in regulationOsmotic stress response, circadian output
ATF-1 Transcription FactorBinds ccg-1 promoterOS-2 dependent and independent signaling

This compound in Caenorhabditis elegans (Conserved Cysteine/Glycine Domain Protein 1)

In Caenorhabditis elegans, a protein referred to as Conserved Cysteine/Glycine Domain Protein 1 is encoded by the ctg-1 gene. uniprot.org Unlike the Neurospora protein, C. elegans CTG-1 is characterized as a probable vesicle trafficking protein with a specific role in tissue remodeling. uniprot.org

Gene expression in Caenorhabditis elegans is known to be highly tissue-specific, contributing to the specialization of different cells and tissues. nih.govplos.orghubrecht.eu While comprehensive data specifically detailing the tissue-specific expression and enrichment of CTG-1 across all C. elegans tissues is not extensively highlighted in the provided search results, it is noted that CTG-1 functions in uterine cells. uniprot.org This suggests a specific expression pattern relevant to its role in uterine tissue remodeling. Studies utilizing techniques like RNA sequencing and promoter::GFP fusions have generated extensive data on tissue-specific gene expression in C. elegans, providing resources for investigating the expression profile of ctg-1. nih.govplos.orgbcgsc.ca

Gene expression in Caenorhabditis elegans can be influenced by a variety of genetic and chemical factors. nih.govmicropublication.org Genetic variations and mutations can significantly impact gene expression levels and patterns, including those of genes like ctg-1. nih.gov Chemical compounds can also modulate gene expression, either directly or indirectly, by affecting signaling pathways or cellular processes. micropublication.org While specific genetic or chemical influences directly on ctg-1 expression are not detailed in the provided snippets, the general principle of such regulation is well-established in C. elegans research. Studies involving genetic screens and chemical treatments are common approaches to identify factors that influence gene expression in this model organism. micropublication.org

Comparative Analysis of this compound Functions Across Diverse Organisms

Comparing the functions of proteins referred to as CCG1 in Neurospora crassa and Caenorhabditis elegans reveals significant differences, suggesting they are likely not direct orthologs with conserved functions despite potentially similar nomenclature or the presence of shared domains (like cysteine/glycine-rich regions). The N. crassa CCG1 (encoded by ccg-1) is primarily involved in circadian rhythms, light response, conidiation, and stress adaptation via the OS-2 MAPK pathway. nih.govoup.comnewprairiepress.org In contrast, the C. elegans CTG-1 (encoded by ctg-1) is described as a probable vesicle trafficking protein essential for uterine basement membrane remodeling. uniprot.org

Determining true homology or orthology requires detailed sequence comparisons (e.g., using tools like BLAST) ebi.ac.uk and phylogenetic analysis, which fall outside the scope of the provided snippets but are standard methods in comparative genomics. Based on the available information, the proteins known as CCG1 in N. crassa and C. elegans serve distinct biological roles within their respective organisms.

Compound Information

Future Directions and Emerging Research Avenues for the Ccg1 Protein

Elucidating Undiscovered Post-Translational Modifications

Post-translational modifications (PTMs) are crucial for regulating the function, localization, and stability of proteins. While CCG1 is known to be subject to several PTMs, including phosphorylation, acetylation, and ubiquitination, the full extent of its post-translational landscape remains to be charted.

Future research will likely focus on identifying novel and potentially undiscovered PTMs of CCG1. The application of advanced mass spectrometry techniques, coupled with computational prediction tools, will be instrumental in this endeavor osf.ionih.govresearchgate.netproteobiojournal.com. Given CCG1's central role in integrating cellular signals to regulate transcription, it is plausible that it is modified by less common PTMs, such as SUMOylation, methylation, or O-GlcNAcylation, which are known to fine-tune the functions of other key regulatory proteins. Elucidating these undiscovered modifications and the enzymes that catalyze them will provide a more granular understanding of how CCG1 activity is modulated in response to diverse cellular cues. Furthermore, investigating the crosstalk between different PTMs on CCG1 will be a key area of exploration, as the interplay between modifications can create a complex regulatory code that dictates the protein's function.

High-Resolution Structural Dynamics of CCG1 Protein in Complex

However, a critical future direction is to move beyond these static images and understand the high-resolution structural dynamics of CCG1 within the TFIID complex as it engages with its various binding partners. Molecular dynamics simulations, informed by cryo-EM data, will be a powerful tool to visualize the conformational changes that CCG1 undergoes during the transcription cycle nih.gov. Understanding how the binding of transcription factors, coactivators, and chromatin modifications induces allosteric changes in CCG1 structure is key to deciphering its mechanism of action. Investigating the flexibility of different CCG1 domains and how this plasticity allows it to interact with a diverse array of proteins and DNA elements will be a major focus. These studies will shed light on how CCG1 functions as a dynamic scaffold, orchestrating the assembly and activity of the transcription machinery.

Systems-Level Understanding of this compound in Cellular Networks

CCG1 does not function in isolation but is embedded within a complex network of molecular interactions that govern cellular behavior. A systems-level understanding of CCG1's role in these networks is crucial for appreciating its broad impact on cellular physiology.

Future research will increasingly employ systems biology approaches, such as proteomics, genomics, and network analysis, to map the comprehensive interaction landscape of CCG1. This will involve identifying not only its direct binding partners within the TFIID complex but also its transient and context-dependent interactors in various cellular pathways. For instance, its role in signaling pathways beyond transcription, such as the DNA damage response, is an emerging area of interest nih.govnih.govyoutube.com. Understanding how CCG1 integrates signals from pathways like the MAPK and TGFβ signaling cascades to modulate gene expression will be a key objective tandfonline.comnih.gov. By constructing and analyzing dynamic network models, researchers can predict how perturbations in CCG1 function ripple through the cellular network to affect diverse processes, providing a more holistic view of its regulatory influence.

Development of Novel Research Tools and Genetic Models

Advancing our understanding of CCG1 function necessitates the development and application of innovative research tools and genetic models. While temperature-sensitive mutant cell lines have been historically important, newer technologies offer more precise and versatile approaches.

The advent of CRISPR/Cas9 gene-editing technology has revolutionized the creation of genetic models, enabling the generation of cell lines and animal models with specific mutations in the TAF1 gene biologists.com. These models are invaluable for studying the physiological consequences of CCG1 dysfunction in a whole-organism context. Furthermore, the development of novel chemical probes, particularly selective inhibitors of CCG1's bromodomains, will be instrumental in dissecting its function with temporal and spatial precision acs.orgd-nb.infonih.govacs.orgnih.gov. Another exciting frontier is the application of single-molecule imaging techniques to visualize the real-time dynamics of CCG1 and the TFIID complex within living cells nih.govnih.govbiorxiv.orgharvard.eduspringernature.com. These approaches will allow researchers to directly observe the assembly and disassembly of transcription complexes and the movement of CCG1 on chromatin, providing unprecedented insights into its dynamic behavior.

Unraveling Comprehensive Biological Roles in Specific Physiological Contexts

While the fundamental role of CCG1 in transcription is well-established, its specific functions in various physiological contexts are still being uncovered. Future research will delve deeper into the comprehensive biological roles of CCG1 in development, health, and disease.

Q & A

Q. How are free energy landscapes constructed to interpret CCG1-CIA/ASF1 binding thermodynamics?

  • Workflow :
  • Define reaction coordinates (e.g., interdomain angles, RMSD) from MD trajectories .
  • Apply WHAM or MBAR to unbias umbrella sampling data.
  • Plot landscapes using visualization tools (e.g., Matplotlib or VMD), highlighting metastable states (closed: ΔG = 0 kcal/mol; open: ΔG = +15 kcal/mol) .

Q. What statistical approaches address variability in CCG1 functional assays (e.g., cell cycle analysis)?

  • Approach :
  • Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons.
  • Apply bootstrapping to estimate confidence intervals for small-sample datasets.
  • Report effect sizes (e.g., Cohen’s d) alongside p-values .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.